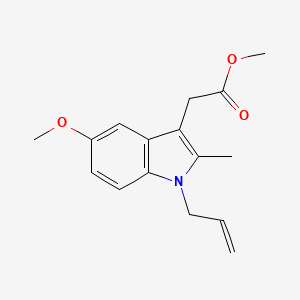

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester

Description

Indole-3-acetic acid (IAA) is a primary auxin in plants, regulating growth and development. The compound Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester (hereafter referred to as the "target compound") is a synthetic ester derivative of IAA with three distinct substituents:

- 5-Methoxy group: Enhances lipophilicity and may influence electronic properties.

- Methyl ester: Renders the compound inactive until hydrolyzed by esterases to release free IAA .

This structural modification aims to modulate bioavailability, stability, and bioactivity compared to natural IAA and related esters.

Properties

CAS No. |

27462-95-9 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

methyl 2-(5-methoxy-2-methyl-1-prop-2-enylindol-3-yl)acetate |

InChI |

InChI=1S/C16H19NO3/c1-5-8-17-11(2)13(10-16(18)20-4)14-9-12(19-3)6-7-15(14)17/h5-7,9H,1,8,10H2,2-4H3 |

InChI Key |

YKGVRAIWWAVOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC=C)C=CC(=C2)OC)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester typically follows a multi-step process involving:

- Construction of the indole core with appropriate substitution (5-methoxy, 2-methyl).

- N1-allylation (attachment of the allyl group to the indole nitrogen).

- Introduction of the 3-acetic acid methyl ester side chain.

This approach is consistent with established protocols for N1-acylated indole alkanoates and esters, which have been optimized for yield and scalability.

Stepwise Synthesis Overview

Detailed Synthetic Routes

Fischer Indolization for Core Indole Formation

- The reaction involves condensation of substituted phenylhydrazines (bearing methoxy and methyl groups) with appropriate ketoacids or esters.

- Conditions: Acetic acid or refluxing methanol with sulfuric acid catalysis.

- Outcome: Formation of 5-methoxy-2-methylindole intermediates with the 3-position ready for acetic acid substitution.

- Scale-up is feasible with yields exceeding 55% for related compounds.

N1-Allylation (N-Acylation) Procedure

- Allyl group introduction at the indole nitrogen is achieved using allyl acid chlorides or allyl halides.

- Catalysts such as tert-butoxide sodium (t-BuONa) in tetrahydrofuran (THF) or 4-dimethylaminopyridine (DMAP) with triethylamine (Et3N) in dichloromethane (DCM) facilitate the substitution.

- The reaction proceeds via nucleophilic substitution (S_N2 mechanism) at nitrogen.

- This step is critical for obtaining the 1-allyl substitution pattern.

Ester Formation and Hydrolysis

- The 3-position carboxylic acid is introduced as a methyl ester for stability and ease of purification.

- Methyl esters can be formed or cleaved using trimethyltin hydroxide under mild conditions.

- For allyl esters, palladium-catalyzed deprotection using Pd(PPh3)4 with morpholine is employed.

- These methods provide high purity and yields of the final methyl ester product.

Alternative Methylation Methods

- Dimethyl carbonate has been reported as a green, non-toxic methylating agent for indole nitrogen methylation, offering an environmentally friendly alternative to methyl iodide or dimethyl sulfate.

- Reactions typically occur at reflux (~130 °C) with potassium carbonate as base in solvents like N,N-dimethylformamide (DMF).

- High yields (~96-97%) of N-methylated products have been achieved, suggesting potential adaptation for allylation or methyl ester formation steps.

- The by-products, methanol and carbon dioxide, are environmentally benign.

- This method is advantageous for safety and sustainability in industrial synthesis.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Indolization | Substituted phenylhydrazine HCl, ketoacid/ester | AcOH or MeOH/H2SO4 | Reflux | >55 | Formation of substituted indole core |

| N1-Allylation | Allyl acid chloride, t-BuONa or DMAP/Et3N | THF or DCM | Room temp to reflux | >55 | Nucleophilic substitution at indole nitrogen |

| Ester hydrolysis | Trimethyltin hydroxide or Pd(PPh3)4/morpholine | 1,2-DCE or THF | Mild (RT to reflux) | High | Selective cleavage or formation of methyl or allyl esters |

| N-Methylation (alt.) | Dimethyl carbonate, K2CO3 | DMF | ~130 °C reflux | ~96-97 | Green methylation method for indole nitrogen |

Research Findings and Discussion

- The microwave-assisted approach reported for N1-acylated indole alkanoates provides a scalable, efficient route for preparing substituted indole esters with good yields and purity, suitable for This compound analogues.

- The choice of ester (methyl vs. allyl) affects stability during synthesis and conditions for deprotection, with allyl esters offering easier removal under palladium catalysis.

- Dimethyl carbonate methylation represents a safer alternative to traditional methylating agents, with high selectivity and yield, which could be adapted for allyl group introduction or methyl ester formation in this compound.

- Acid-catalyzed hydrogen–deuterium exchange methods for indole derivatives demonstrate the versatility of indole functionalization but are more relevant for isotopic labeling than for the title compound synthesis.

- Synthetic routes involving substituted phenylhydrazines and ketoacids/esters are well-established and provide a robust foundation for preparing methoxy-activated indoles, including 5-methoxy substitution.

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in plant growth and development.

Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. The compound binds to auxin receptors, triggering a cascade of cellular responses that regulate growth and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Indole-3-Acetic Acid (MeIAA)

- Structure : Lacks substituents (only a methyl ester at the carboxylic acid position).

- Bioactivity : Inactive until hydrolyzed by esterases (e.g., AtMES17 in Arabidopsis) to release active IAA .

- Key Difference : The target compound’s 1-allyl, 5-methoxy, and 2-methyl groups likely slow hydrolysis rates compared to MeIAA, delaying activation.

Indomethacin Derivatives (e.g., NB-02, NP-02)

- Structure: 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-IAA methyl ester derivatives with nitric oxide (NO)-releasing groups .

- Bioactivity : Exhibit anti-inflammatory effects (e.g., carrageenan-induced edema inhibition) with reduced gastric toxicity compared to indomethacin.

- The absence of NO-releasing groups may limit anti-inflammatory applications.

5-Methoxy-2-Methyl-3-Indoleacetic Acid

- Structure : Lacks the methyl ester (CAS 2882-15-7, molecular weight 219.24) .

- Synthesis : Prepared via BOP-Cl-mediated coupling, differing from the target compound’s esterification route.

- Key Difference : The free carboxylic acid group eliminates esterase dependency for activation but reduces membrane permeability.

Methyl 5-Methoxyindole-2-Acetate

- Structure : Positional isomer with the acetic acid group at the indole 2-position (CAS 27798-66-9) .

- Applications : Intermediate in antitumor pyridocarbazole synthesis.

- Key Difference : The 2-position esterification shifts biological activity away from auxin-like effects, highlighting the importance of substitution patterns.

Marine-Derived Indole-3-Acetic Acid Methyl Ester

- Natural Occurrence: Identified in Nocardiopsis lucentensis ASMR2, a marine actinomycete .

- Key Difference : The target compound’s synthetic substituents (allyl, methoxy, methyl) are absent in natural analogs, suggesting tailored modifications for enhanced stability or bioactivity.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Bioactivity and Hydrolysis

Key Research Findings

Esterase Activation : The methyl ester in the target compound requires hydrolysis for bioactivity, similar to MeIAA. Substitutents like 1-allyl may sterically hinder esterases, delaying activation .

Anti-Inflammatory Potential: Structural parallels to indomethacin derivatives suggest possible anti-inflammatory applications, but the absence of NO-releasing groups may limit efficacy .

Synthetic Utility : The allyl group offers reactivity for further functionalization (e.g., Michael additions or cross-coupling reactions), distinguishing it from simpler esters .

Biological Activity

Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester (commonly referred to as MeIAA) is a derivative of the well-known plant hormone indole-3-acetic acid (IAA). This compound has garnered interest due to its biological activities, particularly in plant growth regulation and potential applications in agriculture and biotechnology. This article reviews the biological activity of MeIAA, highlighting its mechanisms of action, comparative potency, and relevant case studies.

MeIAA is characterized by the following chemical structure:

- Chemical Formula : C12H15NO3

- CAS Registry Number : 27462-95-9

- Molecular Weight : 219.25 g/mol

The structural modifications compared to IAA include an allyl group and a methoxy group, which are believed to influence its biological activity.

Research indicates that MeIAA exhibits various mechanisms of action in plant systems:

- Inhibition of Hypocotyl Elongation : MeIAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation in Arabidopsis thaliana. This suggests that the methyl ester form may have enhanced regulatory effects on stem growth compared to its parent compound .

- Induction of Lateral Roots : MeIAA significantly promotes lateral root formation more effectively than both IAA and naphthalene-acetic acid (NAA). This property is crucial for enhancing root architecture and improving nutrient uptake in plants .

- Hydrolysis to Active IAA : Although MeIAA is considered an inactive form of IAA, it can be hydrolyzed by plant esterases to release active IAA, which then exerts its physiological effects. This hydrolyzable nature positions MeIAA as a potential storage form of IAA that can be mobilized as needed .

Comparative Potency

A comparative analysis of the biological activity of MeIAA versus IAA reveals distinct differences in their effects on various plant growth parameters:

| Compound | Effect on Hypocotyl Elongation | Induction of Lateral Roots | Effect on Primary Root Elongation |

|---|---|---|---|

| IAA | Strong inhibition | Moderate | Strong inhibition |

| MeIAA | Stronger inhibition | Strong | Weaker inhibition |

| NAA | Moderate inhibition | Strong | Moderate inhibition |

This table illustrates that while MeIAA is more effective in certain contexts (e.g., lateral root induction), it is less effective in others, such as inhibiting primary root elongation.

Case Studies

- Arabidopsis thaliana Studies : In experiments involving Arabidopsis thaliana, researchers observed that MeIAA could rescue gravitropic defects in dark-grown aux1 mutants, indicating its role in gravitropism despite being less effective than IAA for primary roots .

- Esterase Activity : Studies have shown that specific esterases in Arabidopsis are capable of hydrolyzing MeIAA to release active IAA. The expression levels of these esterases correlate with the physiological responses observed in plant tissues, reinforcing the importance of enzymatic conversion for the bioactivity of MeIAA .

Q & A

Q. Table 1. Comparative Reactivity of Substituents in Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.